molecular formula C8H14Cl2N4 B2444534 (3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride CAS No. 1365936-54-4

(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2444534
CAS No.: 1365936-54-4
M. Wt: 237.13
InChI Key: KTUKXWZYTZNIRB-XCUBXKJBSA-N
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Description

(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary target of (3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is JAK1 (Janus Kinase 1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .

Mode of Action

This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing it from phosphorylating and activating STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes such as cell growth and differentiation .

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . By inhibiting JAK1, it prevents the activation of STAT proteins, disrupting the transmission of signals from various cytokines and growth factors . This can have downstream effects on various cellular processes, including cell growth, survival, and immune response .

Pharmacokinetics

The pharmacokinetic properties of this compound have been optimized through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests . These tests help to understand the compound’s bioavailability, its distribution within the body, how it is metabolized, and how it is excreted .

Result of Action

The inhibition of JAK1 by this compound can lead to a decrease in the activation of STAT proteins, resulting in the disruption of the JAK-STAT signaling pathway . This can affect various cellular processes, potentially leading to changes in cell growth, survival, and immune response . In vivo studies in mice and rats have shown that this compound exhibits desired efficacies in CIA (Collagen-Induced Arthritis) and AIA (Adjuvant-Induced Arthritis) models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and pyrimidine-substituted molecules, such as:

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

(3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the combination of the pyrrolidine and pyrimidine moieties

Properties

IUPAC Name

(3R)-1-pyrimidin-4-ylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c9-7-2-4-12(5-7)8-1-3-10-6-11-8;;/h1,3,6-7H,2,4-5,9H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUKXWZYTZNIRB-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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